6-Methoxy-1,2,3,4-tetrahydroisochinolin

Übersicht

Beschreibung

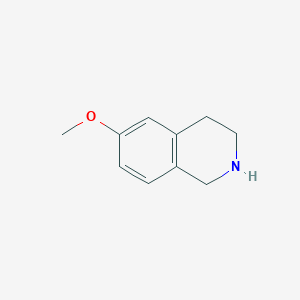

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C10H13NO. It is a derivative of tetrahydroisoquinoline, featuring a methoxy group at the 6th position.

Synthetic Routes and Reaction Conditions:

Pictet-Spengler Reaction: One common method for synthesizing 6-Methoxy-1,2,3,4-tetrahydroisoquinoline involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst.

Microwave-Assisted Synthesis: Another method involves the reaction of intermediates with substituted anilines under solvent-free, microwave conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity.

Types of Reactions:

Oxidation: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of novel compounds with potential anti-tumor activity.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Wirkmechanismus

Target of Action

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a member of the large group of natural products known as isoquinoline alkaloids . The primary targets of these compounds are often various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that isoquinoline alkaloids, to which this compound belongs, exert diverse biological activities against various targets .

Biochemical Pathways

It is used in the synthesis of novel spirobicyclic artemisinin analogues , which suggests it may have a role in the biochemical pathways related to anti-tumor activity.

Result of Action

It is used in the synthesis of novel spirobicyclic artemisinin analogues , suggesting it may contribute to the anti-tumor activity of these compounds.

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy group at the 6th position.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group at the 7th position.

6-Methoxy-3,4-dihydro-1H-isoquinoline: A dihydro derivative with a similar structure.

Uniqueness: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Biologische Aktivität

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MTHIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of 6-MTHIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H15NO

- CAS Number : 98321-33-6

- PubChem ID : 46697

Biological Activities

6-MTHIQ exhibits a variety of biological activities that make it a compound of interest in medicinal chemistry. Below are key findings from recent studies:

1. Neuropharmacological Effects

6-MTHIQ has demonstrated significant activity as a selective ligand for dopamine receptors, particularly the D3 receptor. In a study evaluating various analogs, it was found that 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol showed high affinity for D3 receptors with a Ki value of 92 nM, indicating its potential role in treating disorders related to dopamine dysregulation such as schizophrenia and Parkinson's disease .

2. Anticancer Properties

Research has indicated that derivatives of 6-MTHIQ can induce apoptosis in cancer stem cells. For instance, one study reported that a derivative known as OBA-RT inhibited cell viability in A549 lung cancer cells by inducing apoptotic pathways through p53 activation . The compound's mechanism involved suppressing cancer stem cell signals and inhibiting spheroid formation, which is crucial for tumor growth and metastasis.

3. Inhibition of Monoamine Oxidases (MAO)

6-MTHIQ has been shown to inhibit monoamine oxidases A and B (MAO-A and MAO-B), enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can potentially enhance mood and cognitive function, making it a candidate for antidepressant therapies .

4. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting nitric oxide production. This effect is significant as excessive nitric oxide is associated with various inflammatory diseases. The ability to modulate this pathway suggests potential applications in treating conditions like arthritis and neuroinflammation .

Structure-Activity Relationship (SAR)

The biological activity of 6-MTHIQ and its derivatives can be attributed to specific structural features. The presence of the methoxy group at position 6 enhances receptor affinity and selectivity. Studies have shown that modifications at other positions can drastically alter the compound's pharmacological profile .

| Compound | Receptor Affinity (Ki nM) | Biological Activity |

|---|---|---|

| 6-MTHIQ | D3R: 92 | Antagonist |

| OBA-RT | N/A | Induces apoptosis |

| THIQ Derivative X | MAO-A: Inhibitory | Antidepressant potential |

Case Studies

- Dopamine Receptor Selectivity : A study highlighted the development of new selective D3 receptor antagonists based on the 6-MTHIQ scaffold. These compounds were tested in β-arrestin recruitment assays to confirm their antagonist activity .

- Cancer Treatment : The efficacy of OBA-RT derived from 6-MTHIQ was evaluated in vitro against A549 cells, showing significant promise in targeting cancer stem cells through apoptosis induction .

Eigenschaften

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTAYINRPUJPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195567 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-77-3 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042923773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-methoxy-1,2,3,4-tetrahydroisoquinoline in synthetic chemistry?

A1: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block in organic synthesis, particularly for constructing complex molecules like alkaloids. For instance, it is a crucial intermediate in the synthesis of morphine via both the Rice and Beyerman routes. [] Its utility stems from the reactivity of the tetrahydroisoquinoline core, allowing for diverse chemical transformations.

Q2: Are there efficient and cost-effective synthetic methods available for 6-methoxy-1,2,3,4-tetrahydroisoquinoline?

A2: Yes, researchers have developed improved and practical methods for synthesizing 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This is significant because the compound and its hydrochloride salt are expensive and not readily available commercially. []

Q3: Can you provide an example of a specific chemical transformation involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline?

A3: Certainly. A study demonstrated a novel ring expansion reaction. When N-methoxyamides derived from 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-acetic acid react with a hypervalent iodine compound, a fascinating sequence occurs. It involves the formation of a spirocyclic intermediate, followed by ring expansion, ultimately yielding 1,5-benzodiazonine derivatives in good yields. []

Q4: Has 6-methoxy-1,2,3,4-tetrahydroisoquinoline been used in the development of pharmaceuticals?

A4: Yes, derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have shown potential in medicinal chemistry. For instance, sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as EMA401 or Olodanrigan, is a noteworthy example. []

Q5: What is the therapeutic relevance of EMA401?

A5: EMA401 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [] It has been investigated in clinical trials for its potential as a novel analgesic for chronic pain management. []

Q6: Are there any insights into the metabolic fate of EMA401?

A6: Preclinical studies have shed light on the disposition of EMA401. Following oral administration, EMA401 is rapidly absorbed and distributed, primarily to organs involved in absorption and elimination (gastrointestinal tract, liver, and kidneys). It undergoes extensive metabolism, primarily in the liver. The primary route of elimination is biliary excretion, with acylglucuronidation being the major metabolic pathway. Interestingly, the acylglucuronide conjugate can be hydrolyzed back to the active parent drug by intestinal flora. []

Q7: Beyond EMA401, are there other medicinal applications of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

A7: Yes, 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (HMTIQ) derivatives have exhibited promising anti-inflammatory and neuroprotective effects. []

Q8: What is the mechanism of action for the observed neuroprotective effects of HMTIQ derivatives?

A8: Research suggests that HMTIQ derivatives exert their neuroprotective effects through a multifaceted approach:

- Suppression of Microglial Activation: They significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), superoxide, TNF-α, and IL-1β in activated microglia. [, ]

- Inhibition of Inflammatory Pathways: They suppress the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. [, ]

- Modulation of Transcription Factors: They inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates inflammatory responses. [, ]

- Antioxidant Activity: They reduce the generation of reactive oxygen species (ROS), protecting neurons from oxidative stress. [, ]

- Neurotrophic Support: They suppress the overproduction of GTP cyclohydrolase I and tetrahydrobiopterin (BH4), which can have neurotoxic effects. [, ]

Q9: What are the potential therapeutic implications of these neuroprotective effects?

A9: The ability of HMTIQ derivatives to modulate microglial activity and mitigate neuroinflammation suggests their potential as therapeutic agents for neurodegenerative diseases, such as Parkinson's disease. [, ]

Q10: Are there examples of other bioactive compounds synthesized using 6-methoxy-1,2,3,4-tetrahydroisoquinoline?

A10: Absolutely. Researchers have utilized 6-methoxy-1,2,3,4-tetrahydroisoquinoline to synthesize various compounds, including:

- 8-Aza-D-homo-18-norestrone methyl ether: This compound, synthesized from a series of reactions involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline, represents a modified steroid structure. []

- Tricyclic Analog as CDE Ring Model of Renieramycin: A novel photo-induced transformation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-5,8-dione has led to the synthesis of a tricyclic analog resembling the CDE ring system found in renieramycins, a class of marine natural products. []

- (-)-8-Azaestrone and Related (-)-8-Aza-12-Oxo-17-desoxoestrone: Chiral formamidines derived from 6-methoxy-1,2,3,4-tetrahydroisoquinoline have been employed in the asymmetric synthesis of these azasteroidal compounds. []

- (±)-Heterocarpine: This hydroxymethylated isoquinoline alkaloid, naturally occurring in Ceratocapnos heterocarpa, has been successfully synthesized using 6-methoxy-1,2,3,4-tetrahydroisoquinoline as a starting material. []

- (8-14C)Stepholidine: This radiolabeled compound, synthesized via a multi-step process involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline, is valuable for pharmacological and metabolic studies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.